N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring a pyrazole ring substituted with a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring, followed by the introduction of the phenyl and thiophene substituents. The final step involves the methylation of the amine group.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The phenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Methylated amine derivatives.
Scientific Research Applications
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness
Methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of a pyrazole ring with phenyl and thiophene substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N3S |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-methyl-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H15N3S/c1-16-10-12-11-18(13-6-3-2-4-7-13)17-15(12)14-8-5-9-19-14/h2-9,11,16H,10H2,1H3 |
InChI Key |
XONKIXFAXIPUTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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